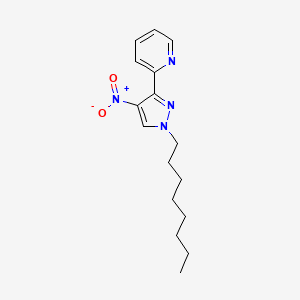
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine typically involves the reaction of 4-nitro-1-octyl-1H-pyrazole with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.
化学反应分析
Types of Reactions
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF.
Major Products Formed
Reduction: 2-(4-Amino-1-octyl-1H-pyrazol-3-yl)pyridine.
Substitution: Various substituted pyridine derivatives.
Coupling: Complex heterocyclic compounds.
科学研究应用
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrazole and pyridine rings provide structural rigidity and facilitate binding to molecular targets.
相似化合物的比较
Similar Compounds
2-(1H-Pyrazol-3-yl)pyridine: Similar structure but lacks the nitro and octyl groups.
4-Nitro-1-octyl-1H-pyrazole: Lacks the pyridine ring.
2-(4-Nitro-1H-pyrazol-3-yl)pyridine: Similar but lacks the octyl group.
Uniqueness
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both the nitro and octyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazole and pyridine rings makes it a versatile compound for various applications.
属性
CAS 编号 |
192711-36-7 |
|---|---|
分子式 |
C16H22N4O2 |
分子量 |
302.37 g/mol |
IUPAC 名称 |
2-(4-nitro-1-octylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C16H22N4O2/c1-2-3-4-5-6-9-12-19-13-15(20(21)22)16(18-19)14-10-7-8-11-17-14/h7-8,10-11,13H,2-6,9,12H2,1H3 |
InChI 键 |
PETMYHRXGSAHBI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C=C(C(=N1)C2=CC=CC=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





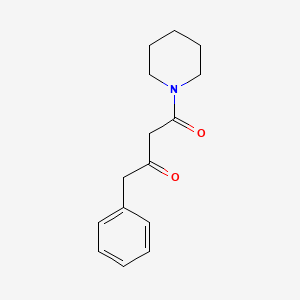
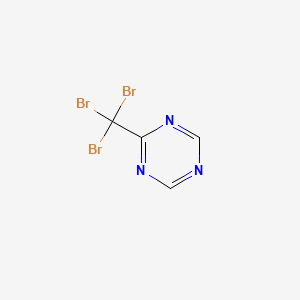
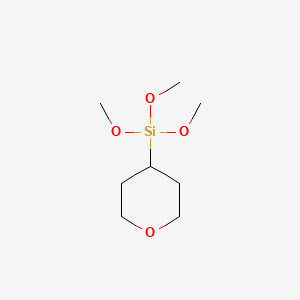
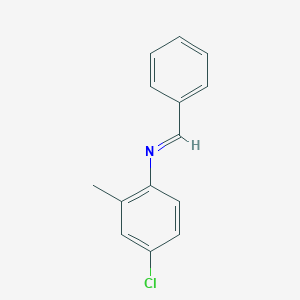
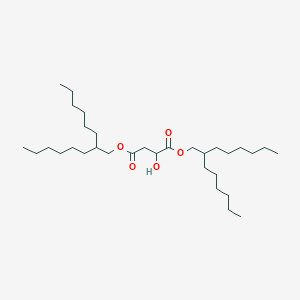
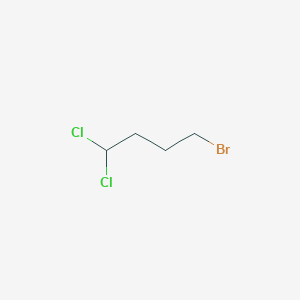

![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)

![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
